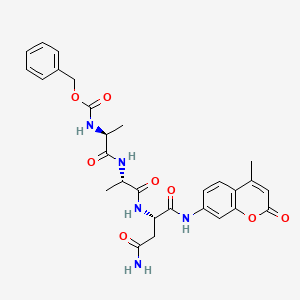

Z-Ala-ala-asn-amc

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Z-Ala-ala-asn-amc, also known as Z-AAN-AMC, is a standard substrate for legumain (EC 3.4.22.34). It was originally used for the plant enzyme and later to discover the mammalian form of the enzyme .

Synthesis Analysis

Legumain preferentially recognizes this compound (k cat /K M =10 400 m −1 s −1) and, to a lesser extent, Z-Ala-Pro-Asn-AMC. This discovery was reported over 25 years ago, and these substrates are currently the gold standards in countless legumain-based kinetic assays .Molecular Structure Analysis

The molecular weight of this compound is 565.58 and its molecular formula is C28H31N5O8 .Chemical Reactions Analysis

This compound is a standard substrate for legumain (EC 3.4.22.34). It was originally used for the plant enzyme and later to discover the mammalian form of the enzyme .Physical And Chemical Properties Analysis

This compound is a substrate for legumain, and its activity is pH-dependent. The maximal activity of pig legumain occurs at pH 5.8, and the enzyme is irreversibly denatured at a pH greater than 7.0 .Wissenschaftliche Forschungsanwendungen

Legumain-Aktivitätsmessung

Z-Ala-ala-asn-amc: wird zur Messung der enzymatischen Aktivität von Legumain in verschiedenen Gewebsextrakten verwendet . Dies ist entscheidend, um die Funktion des Enzyms in verschiedenen biologischen Kontexten zu verstehen. Forscher können die Aktivitätslevel in Geweben wie der Niere und Milz, wo Legumain am aktivsten ist, bestimmen und mit anderen Geweben vergleichen, in denen seine Aktivität vernachlässigbar ist.

Krebsforschung

Die Rolle von Legumain bei der Entstehung von Krebs macht This compound wertvoll für die Entwicklung von Substraten, Inhibitoren und aktivitätsbasierten Sonden kleiner Moleküle . Diese Werkzeuge helfen bei der Aufklärung der Rollen von Legumain in der Tumorbiologie und könnten zu neuartigen Krebstherapien führen.

Biomarker für Alzheimer-Krankheit

Das Substrat wird in der Forschung verwendet, die Legumain als potenzielles therapeutisches Ziel und Biomarker für die Alzheimer-Krankheit (AD) untersucht . Die Überaktivierung von Legumain ist an der Entstehung von AD beteiligt, indem es entscheidende Proteine spaltet, die an der Pathologie der Krankheit beteiligt sind.

Entwicklung von Legumain-selektiven chemischen Sonden

This compound: unterstützt die Entwicklung von chemischen Sonden, die Legumain selektiv anvisieren . Diese Sonden sind unerlässlich, um die Funktion und Regulation des Enzyms in Zellen zu untersuchen.

Identifizierung von Legumain-Inhibitoren

Forscher verwenden This compound, um neue Inhibitoren von Legumain zu identifizieren und zu charakterisieren. Dies hat Auswirkungen auf die Behandlung von Krankheiten, bei denen Legumain dysreguliert ist, wie z. B. Krebs und entzündliche Erkrankungen.

Studium der Legumain-Regulation

Das Substrat ist entscheidend für die Untersuchung der Regulation der Legumain-Aktivität unter verschiedenen physiologischen und pathologischen Bedingungen. Das Verständnis dieser Regulation ist der Schlüssel zur Manipulation der Legumain-Aktivität für therapeutische Zwecke.

Modulation der Osteoklastenaktivität

This compound: wurde verwendet, um die Rolle von Legumain als physiologischer Regulator der menschlichen Osteoklastenaktivität zu untersuchen . Osteoklasten sind Zellen, die Knochengewebe abbauen, und das Verständnis ihrer Regulation ist wichtig für die Behandlung von Knochenerkrankungen.

Entwicklung von therapeutischen Prodrugs

Die Spezifität des Substrats für Legumain ermöglicht die Entwicklung von Legumain-aktivierten Prodrugs . Dies sind Medikamente, die so konzipiert sind, dass sie von Legumain aktiviert werden, wodurch eine gezielte Therapie mit minimalen Nebenwirkungen gewährleistet wird, insbesondere bei der Krebsbehandlung.

Wirkmechanismus

Target of Action

Z-Ala-Ala-Asn-AMC, also known as Cbthis compound, primarily targets the enzyme legumain . Legumain, also known as asparaginyl endopeptidase (AEP), is a cysteine protease that was first discovered in the leguminous seeds of the moth bean . It is involved in multiple cellular events, including protein degradation and antigen presentation . When dysregulated, this protease contributes to the progression of several diseases, with cancer being the well-studied example .

Mode of Action

this compound acts as a substrate for legumain. Legumain recognizes the specific amino acid sequence (Ala-Ala-Asn) and cleaves the peptide bond between the second and third amino acids. The cleavage releases the AMC fluorophore, which can be measured using a fluorescence reader.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the activity of legumain. Overexpressed legumain in 293 HEK-Leg cells potently cleaves CBthis compound . This suggests that this compound could be used to study the role of legumain in various biological processes.

Result of Action

The result of this compound’s action is the cleavage of the peptide bond between the second and third amino acids in its sequence, releasing the AMC fluorophore. This can be used as a measure of legumain activity in cells.

Action Environment

The action of this compound is influenced by the presence and activity of legumain. Legumain is a pH-dependent protease that displays the highest activity in acidic endolysosomal compartments . Legumain also displays nuclear, cytosolic, and extracellular activity when stabilized by other proteins or intramolecular complexes .

Safety and Hazards

Eigenschaften

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N5O8/c1-15-11-24(35)41-22-12-19(9-10-20(15)22)32-27(38)21(13-23(29)34)33-26(37)16(2)30-25(36)17(3)31-28(39)40-14-18-7-5-4-6-8-18/h4-12,16-17,21H,13-14H2,1-3H3,(H2,29,34)(H,30,36)(H,31,39)(H,32,38)(H,33,37)/t16-,17-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJTXYIHBUISHX-FIKGOQFSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N5O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Aminothieno[2,3-b][1,5]benzodiazepine-2-carboxaldehyde Hydrochloride](/img/structure/B589257.png)

![1-[4-Benzyloxy-3-methoxyphenyl]-2-[methyl(phenylmethyl)amino]ethanone](/img/structure/B589274.png)